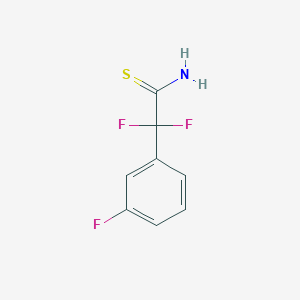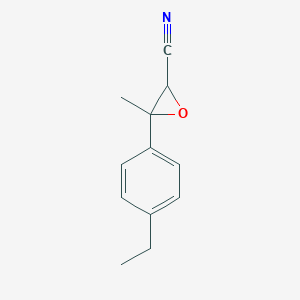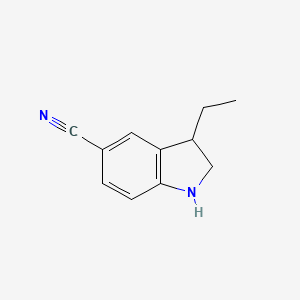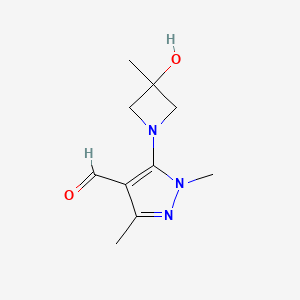
5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a unique chemical compound with a molecular weight of 209.24 g/mol . This compound features a pyrazole ring substituted with a hydroxy-methylazetidinyl group and a carbaldehyde group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The hydroxy and methyl groups are introduced through substitution reactions using suitable reagents.
Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Assembly: The final compound is assembled by linking the azetidine and pyrazole rings through appropriate synthetic steps, often involving condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbaldehyde group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and thereby influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Methylazetidin-3-ol: A related compound with a similar azetidine ring structure.
5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde: Another compound with a similar azetidine ring but different substituents.
Uniqueness
5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylazetidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15N3O2/c1-7-8(4-14)9(12(3)11-7)13-5-10(2,15)6-13/h4,15H,5-6H2,1-3H3 |
InChI Key |
ZLJIYHINJBCFCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CC(C2)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


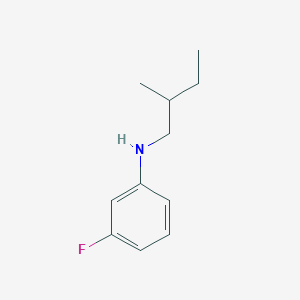
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

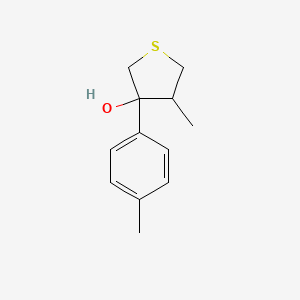
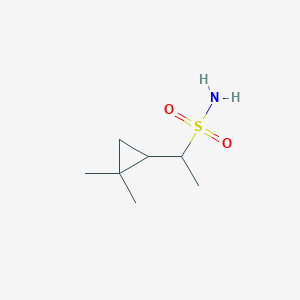
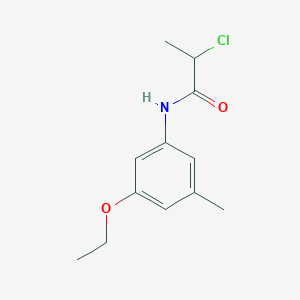

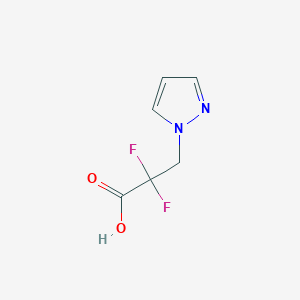
![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)
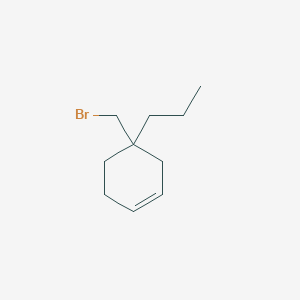
![2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
